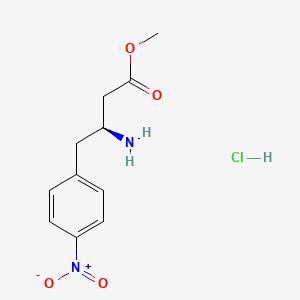

methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

CAS No.:

Cat. No.: VC18173952

Molecular Formula: C11H15ClN2O4

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O4 |

|---|---|

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | RAANXWNXFJERMB-FVGYRXGTSA-N |

| Isomeric SMILES | COC(=O)C[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

| Canonical SMILES | COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride, reflects its stereochemistry and functional groups. The (3S) configuration indicates a levorotatory chiral center at the third carbon of the butanoate backbone. The para-nitrophenyl group introduces strong electron-withdrawing effects, while the methyl ester enhances lipophilicity. The hydrochloride salt form improves stability and aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride |

| InChI Key | RAANXWNXFJERMB-FVGYRXGTSA-N |

| SMILES | COC(=O)CC@HCC1=CC=C(C=C1)N+[O-].Cl |

Synthesis and Reaction Pathways

Stepwise Synthesis Strategy

The synthesis of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride typically begins with protected amino acid precursors. A representative route involves:

-

Amino Group Protection: The amino group of a β-amino acid is shielded using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during subsequent steps .

-

Nitrophenyl Introduction: Friedel-Crafts acylation or Suzuki-Miyaura coupling installs the 4-nitrophenyl moiety. For example, palladium-catalyzed cross-coupling with 4-nitrophenylboronic acid achieves regioselective aromatic substitution .

-

Esterification: The carboxylic acid is converted to a methyl ester via methanol in the presence of acid catalysts like sulfuric acid or thionyl chloride.

-

Deprotection and Salt Formation: Acidic cleavage of the protecting group (e.g., HCl in dioxane) yields the free amine, which is precipitated as the hydrochloride salt.

Optimization Challenges

Key challenges include maintaining stereochemical integrity during the nitrophenyl coupling and minimizing racemization at the chiral center. Reaction temperatures above 80°C and prolonged reaction times (>12 hours) often lead to epimerization, reducing enantiomeric excess . Catalytic systems employing chiral ligands, such as BINAP-palladium complexes, improve stereoretention but increase costs .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amino Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92 |

| Nitrophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 |

| Esterification | SOCl₂, MeOH, 0°C → 25°C | 85 |

| Deprotection | 4M HCl in dioxane, 25°C | 95 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.3 mg/mL). The hydrochloride salt enhances aqueous solubility to 1.2 mg/mL at pH 3. Stability studies indicate decomposition above 150°C, with the nitro group prone to reduction under acidic or reductive conditions .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O), 1620 cm⁻¹ (aromatic C=C), and 1520 cm⁻¹ (asymmetric NO₂ stretch).

-

NMR: NMR (400 MHz, D₂O) δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (m, 1H, CH-NH₂), 3.65 (s, 3H, OCH₃), 2.85–2.70 (m, 2H, CH₂COO), 2.50–2.30 (m, 2H, CH₂Ar).

-

MS (ESI+): m/z 237.1 [M+H–Cl]⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound’s structural similarity to γ-aminobutyric acid (GABA) analogs suggests potential activity against pyridoxal 5′-phosphate (PLP)-dependent aminotransferases. Computational docking studies predict hydrogen bonding between the amino group and active-site lysine residues in human ornithine aminotransferase (hOAT), a therapeutic target for hepatocellular carcinoma . Unlike irreversible inhibitors such as CPP-115, this compound may act as a reversible competitive inhibitor due to the absence of electrophilic warheads .

Future Research Directions

Structural Modifications

Introducing fluorinated groups at the para position could enhance metabolic stability and blood-brain barrier penetration. For instance, replacing the nitro group with a trifluoromethylsulfonyl moiety may improve selectivity for neuronal targets .

Therapeutic Applications

Given its hOAT inhibition, this compound could be repurposed for hepatocellular carcinoma therapy. Combinatorial studies with sorafenib or regorafenib may reveal synergistic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume